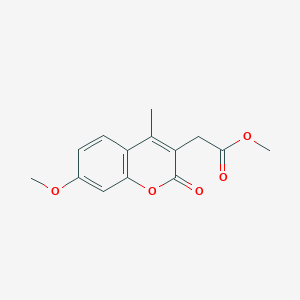

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate often involves multistep synthetic routes that require precise control over reaction conditions to achieve high yields and selectivity. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structurally related compound, was achieved through intramolecular cyclization demonstrating the synthetic utility of such processes in a multikilogram scale (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). These methodologies often employ cyclic amino acid esters and advanced techniques like intramolecular lactonization, highlighting the complexity and innovation in synthetic organic chemistry.

Molecular Structure Analysis

Molecular structure analysis of these compounds is critical for understanding their reactivity and potential applications. The tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for instance, was characterized using NMR spectroscopy and X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, existing in a 1:1 ratio of two diastereomers within the crystal (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014). Such detailed structural analyses are pivotal in guiding the synthesis and application of these compounds.

Chemical Reactions and Properties

The chemical reactions involving 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate and its analogs demonstrate a wide range of reactivities and transformations. For example, the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylates through kinetic resolutions showcases the compound's versatility in synthesis (Davies, Díez, El Hammouni, Garner, Garrido, Long, Morrison, Smith, Sweet, & Withey, 2003). These reactions are essential for the development of new synthetic methods and the creation of novel compounds with potential biological activities.

Scientific Research Applications

Chiral Auxiliary Applications

The synthesis and applications of chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrate the utility of such compounds in enantioselective synthesis. These chiral auxiliaries are used to control the stereochemistry of reactions, enabling the preparation of enantiomerically pure compounds. This is crucial for synthesizing compounds with specific desired biological activities (Studer, Hintermann, & Seebach, 1995).

Synthesis of Bioactive Compounds

Compounds like tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate are key intermediates in the synthesis of cryptophycins, which are potent antitumor agents. The efficient synthesis protocols for such intermediates are vital for the development of new anticancer drugs, showcasing the importance of tert-butyl and related compounds in medicinal chemistry (Eggen et al., 2000).

Development of Rho–Kinase Inhibitors

The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, highlights the role of tert-butyl derivatives in synthesizing molecules with significant therapeutic potential. These inhibitors have applications in treating various cardiovascular diseases, indicating the importance of these compounds in drug development (Gomi et al., 2012).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the utility of tert-butyl containing compounds in producing chiral amines. These amines are crucial building blocks in organic synthesis and drug development, showcasing the broad applicability of tert-butyl derivatives in chemistry (Ellman, Owens, & Tang, 2002).

Catalysis and Organic Synthesis

tert-Butyl derivatives are also essential in catalysis and organic synthesis. For example, tert-butyl perbenzoate has been used as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, enabling the mild coupling of acetanilides and butyl acrylate. This highlights the role of tert-butyl derivatives in facilitating organic transformations under more accessible conditions (Liu & Hii, 2011).

properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 5-oxoazepane-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-9(11(16)18-4)10(15)6-8-14/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRCAKOWVBJGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)

![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)

![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)

![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)